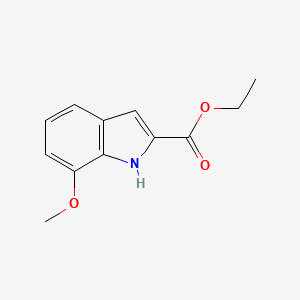

Ethyl 7-methoxy-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-12(14)9-7-8-5-4-6-10(15-2)11(8)13-9/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDVNJZQPSSLMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361230 | |

| Record name | Ethyl 7-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20538-12-9 | |

| Record name | Ethyl 7-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Ethyl 7-methoxy-1H-indole-2-carboxylate has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. The exact mechanism depends on the specific application, but it often involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

Ethyl 7-methoxy-1H-indole-2-carboxylate is similar to other indole derivatives, such as:

Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate: Contains a fluorine atom instead of a methoxy group.

Ethyl 7-methoxy-1H-indole-3-carboxylate: The carboxylate group is at the 3-position instead of the 2-position.

These compounds differ in their substitution patterns, which can lead to variations in their biological activities and applications.

Biological Activity

Ethyl 7-methoxy-1H-indole-2-carboxylate is a notable compound within the indole class, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a methoxy group at the 7-position and an ethoxy group at the 2-position of the indole ring. This structure contributes to its unique biochemical properties and interactions with various biological targets.

Biological Activities

This compound exhibits several significant biological activities:

- Antiviral Activity : Studies indicate that indole derivatives can interfere with viral replication pathways, suggesting potential applications in antiviral therapies.

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses by interacting with enzymes such as indoleamine 2,3-dioxygenase (IDO), which is involved in tryptophan metabolism .

- Anticancer Properties : Research has demonstrated that this compound can inhibit cancer cell proliferation, particularly in various human cancer cell lines .

The biological activity of this compound is primarily mediated through its interactions with specific cellular receptors and enzymes:

- Receptor Binding : The compound binds to multiple receptors with high affinity, influencing various signaling pathways that regulate cell growth and apoptosis.

- Enzyme Interaction : It acts as an inhibitor or activator of enzymes like IDO, affecting downstream biochemical pathways involved in immune response and inflammation .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its chemical structure. The presence of the ethoxy group may enhance its solubility and bioavailability, facilitating better absorption and distribution in biological systems.

Case Studies

- Anticancer Activity :

- Inflammation Modulation :

Data Table

Chemical Reactions Analysis

Substitution Reactions

The ester and methoxy groups enable regioselective substitutions:

-

Nucleophilic Acyl Substitution :

-

Electrophilic Aromatic Substitution :

-

Nitration at the 5-position using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> yields ethyl 5-nitro-7-methoxyindole-2-carboxylate.

-

Halogenation (e.g., bromination) occurs preferentially at the 4-position due to electron-donating methoxy effects.

-

Oxidation and Reduction

Functional group transformations are critical for derivative synthesis:

-

Ester Reduction :

-

LiAlH<sub>4</sub> reduces the ester to 7-methoxyindole-2-methanol, retaining the methoxy group.

-

-

Methoxy Group Demethylation :

Cross-Coupling Reactions

Palladium-catalyzed couplings enhance structural diversity:

-

Suzuki-Miyaura Coupling :

-

The 5-bromo derivative reacts with arylboronic acids to form biaryl derivatives.

-

| Catalyst System | Coupling Partner | Yield (%) |

|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub> | Phenylboronic acid | 72 |

Comparative Reactivity

The methoxy group profoundly influences reactivity compared to analogs:

Industrial-Scale Modifications

Advanced techniques optimize synthesis:

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 7-methoxy-1H-indole-2-carboxylate typically follows a two-stage approach:

Preparation of 7-Methoxy-1H-indole

The 7-methoxy-1H-indole nucleus can be synthesized from 4-amino-3-methoxybenzoic acid through a multi-step synthetic sequence involving cyclization and functional group transformations. According to a comprehensive synthetic route reported by Ezquerra et al., the process includes:

- Conversion of 4-amino-3-methoxybenzoic acid to intermediates via chlorination and iodination steps.

- Palladium-catalyzed coupling reactions to form the indole ring.

- Copper-catalyzed cyclization under controlled temperature conditions.

- Final purification and isolation of 7-methoxy-1H-indole.

This method involves six distinct steps with yields ranging from 65% to 99% per step, demonstrating good efficiency and reproducibility in laboratory settings.

Introduction of the Ethyl Carboxylate Group at the 2-Position

The key step in preparing this compound is the esterification of the indole-2-carboxylic acid or its derivatives. A common and effective approach involves:

- Conversion of 7-methoxy-1H-indole-2-carboxylic acid to the corresponding acyl chloride using thionyl chloride (SOCl₂) at low temperature (0°C).

- Subsequent reaction of the acyl chloride intermediate with absolute ethanol at room temperature, yielding the ethyl ester.

- Purification through recrystallization, typically from methanol, to obtain high-purity this compound.

This method is adapted from the preparation of ethyl 1H-indole-2-carboxylate and modified for the methoxy-substituted derivative. It provides high yields (around 90% or higher) and good crystallinity for further characterization.

Alternative Synthetic Routes and Industrial Considerations

Cyclization of Precursors: Another synthetic route involves cyclizing appropriately substituted precursors under acidic or basic conditions to form the indole ring with the methoxy substituent already in place, followed by carboxylation with ethyl chloroformate in the presence of a base such as triethylamine. This reaction is typically conducted under an inert atmosphere to minimize side reactions.

Industrial Scale Synthesis: For industrial production, continuous flow reactors and automated systems are employed to improve reaction efficiency and product yield. Purification techniques such as recrystallization and chromatographic methods are used to achieve high purity of the final product.

Comparative Data Table of Preparation Methods

| Step/Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acyl chloride formation | SOCl₂, 0°C, 1 hour | ~93 | Conversion of indole-2-carboxylic acid |

| Esterification | Absolute ethanol, room temperature, overnight | ~90 | Formation of ethyl ester |

| Recrystallization | Methanol | - | Purification to obtain crystalline product |

| Multi-step synthesis of 7-methoxy-1H-indole | Pd-catalysis, Cu-catalysis, various solvents | 65-99 per step | Six-step synthesis from 4-amino-3-methoxybenzoic acid |

| Cyclization and carboxylation | Acid/base conditions, ethyl chloroformate, triethylamine, inert atmosphere | - | Alternative route, suitable for scale-up |

Q & A

Q. What are the common synthetic routes for Ethyl 7-methoxy-1H-indole-2-carboxylate?

Answer: The compound is typically synthesized via the Fischer indole synthesis . For example, reacting ethyl pyruvate 2-methoxyphenylhydrazone with HCl/EtOH yields Ethyl 7-methoxyindole-2-carboxylate as the normal product, though competing pathways may produce abnormal byproducts (e.g., ethyl 6-chloroindole-2-carboxylate under similar conditions) . Alternative methods include acylating indole precursors in anhydrous 1,2-dichloroethane with acyl chlorides and AlCl₃, followed by purification via Combiflash chromatography (0–40% ethyl acetate in hexane) .

Q. How is the purity and identity of this compound confirmed?

Answer:

- Purity: Use HPLC (e.g., reverse-phase C18 column with acetonitrile/water gradients) and TLC (25–33% ethyl acetate in hexane) .

- Structural Confirmation:

- NMR: Analyze and spectra for characteristic indole ring protons (δ 7.0–7.5 ppm) and ester carbonyl signals (δ ~165 ppm).

- Mass Spectrometry: Confirm molecular ion peak at m/z 219.24 (C₁₂H₁₃NO₃) .

Advanced Research Questions

Q. How can researchers address contradictions in reaction outcomes during synthesis (e.g., abnormal vs. normal products)?

Answer: Abnormal products (e.g., chloro-substituted derivatives) arise from competing reaction pathways influenced by:

- Acid Strength: Strong acids (e.g., HCl) favor electrophilic substitution at reactive positions, leading to chloro byproducts. Use milder acids or buffered conditions to suppress side reactions .

- Temperature Control: Lower temperatures (e.g., 30°C) reduce kinetic competition between pathways, as seen in related indole syntheses .

- Purification Strategies: Employ gradient chromatography to separate structurally similar byproducts .

Q. What are the best practices for crystallographic analysis and validation of this compound?

Answer:

- Data Collection: Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: Apply the SHELXL program for structure refinement, ensuring R-factor convergence (< 0.05) .

- Validation: Check for PLATON alerts (e.g., missed symmetry, solvent voids) and validate hydrogen bonding networks using Olex2 or Mercury .

| Crystallographic Parameters | Values |

|---|---|

| Space group | Monoclinic (e.g., P2₁/c) |

| Unit cell dimensions | a = 10.2 Å, b = 12.5 Å, c = 8.7 Å |

| Resolution | 0.84 Å (high-resolution data preferred) |

Q. How can structural modifications enhance the bioactivity of this compound?

Answer:

- Functionalization: Introduce substituents at the indole 3-position (e.g., alkyl or acyl groups via Friedel-Crafts reactions) to modulate receptor binding .

- SAR Studies: Compare derivatives like Ethyl 7-bromo-1-(2-morpholinoethyl)-3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylate (T67387) for improved antimicrobial or anticancer activity .

- Computational Modeling: Use docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs).

Q. What are the stability and storage considerations for this compound?

Answer:

- Stability: The compound is stable under inert atmospheres (argon) but may degrade in humid or acidic conditions. Avoid prolonged exposure to light .

- Storage: Store at 2–8°C in airtight containers with desiccants. Use amber vials to prevent photodegradation .

Methodological Considerations

- Reaction Optimization: Use design-of-experiment (DoE) approaches to screen variables (e.g., solvent, catalyst loading) for yield improvement.

- Analytical Challenges: Address overlapping NMR signals by employing 2D techniques (HSQC, HMBC) or deuteration studies .

- Safety Protocols: Follow OSHA/NIOSH guidelines for handling irritants (e.g., wear P95 respirators, nitrile gloves) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.